molecular formula C21H22N4O3S B12028244 [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid

[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid

Cat. No.: B12028244
M. Wt: 410.5 g/mol
InChI Key: QXEXDXKAAURLOF-WSDLNYQXSA-N
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Description

[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, while the phenoxyacetic acid moiety is attached through an esterification or etherification process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can produce amines .

Scientific Research Applications

Chemistry

In chemistry, [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

It may be investigated for its antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxyacetic acid moiety can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C21H22N4O3S/c1-21(2,3)16-9-7-15(8-10-16)19-23-24-20(29)25(19)22-12-14-5-4-6-17(11-14)28-13-18(26)27/h4-12H,13H2,1-3H3,(H,24,29)(H,26,27)/b22-12+

InChI Key

QXEXDXKAAURLOF-WSDLNYQXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OCC(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OCC(=O)O

Origin of Product

United States

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